3-Ethyl-2-(propan-2-yl)-1,3-oxazolidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
57817-77-3 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
3-ethyl-2-propan-2-yl-1,3-oxazolidine |
InChI |
InChI=1S/C8H17NO/c1-4-9-5-6-10-8(9)7(2)3/h7-8H,4-6H2,1-3H3 |
InChI Key |
UBWJATJZTCPLPK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCOC1C(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethyl 2 Propan 2 Yl 1,3 Oxazolidine and Its Analogs
Direct Cyclization Approaches
Direct cyclization methods are among the most fundamental and widely utilized strategies for the synthesis of the 1,3-oxazolidine core. These approaches typically involve the formation of the heterocyclic ring from a linear precursor in a single cyclization step.
Condensation Reactions of β-Amino Alcohols and Aldehydes/Ketones
The most classical and straightforward method for synthesizing 1,3-oxazolidines is the condensation reaction between a β-amino alcohol and an aldehyde or a ketone. rsc.orgresearchgate.netresearchgate.net This reaction involves the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization with the elimination of a water molecule to form the oxazolidine (B1195125) ring. mdpi.com For the specific synthesis of 3-Ethyl-2-(propan-2-yl)-1,3-oxazolidine, the reaction would involve the condensation of 2-(ethylamino)ethanol (B46374) with isobutyraldehyde (B47883). researchgate.netorganic-chemistry.org
The reaction conditions for these condensations can vary depending on the reactivity of the substrates. In some cases, the reaction proceeds readily upon mixing the reactants, occasionally with gentle heating. researchgate.net For less reactive aldehydes and ketones, the reaction may require azeotropic removal of water to drive the equilibrium towards the formation of the oxazolidine product. One study demonstrated the synthesis of various 2-substituted-1,3-oxazolidines by reacting diethanolamine (B148213) with different aldehydes and ketones under microwave irradiation without a solvent. researchgate.net The reaction times were significantly reduced to 10-15 minutes with product yields ranging from 80-85%. researchgate.net
| β-Amino Alcohol | Aldehyde/Ketone | Product | Yield (%) | Reference |
| Diethanolamine | Benzaldehyde | 2-(2-Phenyloxazolidin-3-yl)ethanol | 80 | researchgate.net |
| Diethanolamine | Isobutyraldehyde | 2-(2-Isopropyloxazolidin-3-yl)ethanol | 83 | researchgate.net |
| Diethanolamine | 2-Butanone | 2-(2-sec-Butyloxazolidin-3-yl)ethanol | 81 | researchgate.net |
| Diethanolamine | p-Anisaldehyde | 2-[2-(4-Methoxyphenyl)oxazolidin-3-yl]ethanol | 85 | researchgate.net |
Ring-Closing Reactions via Carbamate (B1207046) Intermediates
The use of carbamate intermediates for the synthesis of 1,3-oxazolidine rings predominantly leads to the formation of 2-oxazolidinones, where the carbonyl group of the carbamate is incorporated into the heterocyclic ring. researchgate.netnih.govrsc.org These reactions often involve the intramolecular cyclization of amino alcohol-derived carbamates. For instance, an efficient sequential intramolecular cyclization of amino alcohol carbamates followed by a copper-catalyzed cross-coupling with aryl iodides has been developed for the synthesis of N-aryl oxazolidinones. nih.gov Similarly, the intramolecular cyclization of N-Boc aniline-tethered 2,3-disubstituted epoxides has been shown to produce 1,3-oxazolidin-2-ones. organic-chemistry.org
Direct conversion of carbamate intermediates to 1,3-oxazolidines without the formation of a 2-oxo functionality is a less common and not as broadly established synthetic route. The stability and reactivity of the carbamate group typically favor the formation of the thermodynamically stable oxazolidinone ring system.
Multi-Component Reaction Strategies for 1,3-Oxazolidine Derivatives
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like 1,3-oxazolidine derivatives from simple starting materials in a single step. These reactions are highly valued in organic synthesis for their ability to rapidly build molecular complexity.
A notable example is the hetero-domino Petasis borono-Mannich reaction. This reaction allows for the synthesis of N-substituted 1,3-oxazolidines from a 1,2-amino alcohol, formaldehyde (B43269), and an organoboronic acid. rsc.org The reaction proceeds through the formation of an intermediate that undergoes cyclization to yield the desired oxazolidine derivative. For example, the reaction of phenylboronic acid, 1,2-amino alcohol, and formaldehyde in toluene (B28343) at 80°C resulted in an 85% yield of the corresponding N-substituted 1,3-oxazolidine. rsc.org
| 1,2-Amino Alcohol | Organoboronic Acid | Solvent | Temperature (°C) | Yield (%) | Reference |
| Unspecified | Phenylboronic acid | Toluene | 80 | 85 | rsc.org |
This strategy provides a versatile and effective pathway to a range of 1,3-oxazolidine derivatives, complementing other synthetic methods.
Stereoselective and Asymmetric Synthesis of this compound
The presence of stereocenters in many 1,3-oxazolidine derivatives necessitates the development of stereoselective and asymmetric synthetic methods. These approaches are crucial for obtaining enantiomerically pure compounds, which is often a requirement for their application in pharmaceuticals and as chiral auxiliaries.
Enantioselective Methods and Catalytic Systems
Enantioselective synthesis of 1,3-oxazolidines can be achieved through various catalytic systems. One highly efficient method involves a one-pot synthesis utilizing a chiral magnesium phosphate (B84403) catalyst. helsinki.fi This reaction proceeds via the formation of hemiaminal intermediates from the enantioselective addition of alcohols to imines, followed by intramolecular cyclization. helsinki.fi This method has been shown to produce a wide range of chiral 1,3-oxazolidines in high yields and with excellent enantioselectivities. helsinki.fi
Another approach involves the use of chiral amidine-based catalysts. These catalysts have been successfully employed in asymmetric cyclocondensation reactions to produce highly enantioenriched products. nih.gov While this specific example leads to β-lactams, the principle of using chiral amidine catalysts is applicable to other asymmetric transformations.
Diastereoselective Control in Synthesis
Diastereoselective control is critical when multiple stereocenters are formed during the synthesis of 1,3-oxazolidines. A powerful method for achieving high diastereoselectivity is the palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives. helsinki.fi This transformation generates cis-disubstituted 2,4- and 2,5-disubstituted 1,3-oxazolidines with good to excellent diastereoselectivity. helsinki.fi Importantly, when enantiomerically enriched substrates are used, their optical purity is maintained throughout the reaction. helsinki.fi
The diastereoselectivity of this reaction is influenced by the choice of ligand for the palladium catalyst, with S-Phos being identified as a particularly effective ligand. helsinki.fi This method is advantageous as it allows for the formation of both a carbon-heteroatom and a carbon-carbon bond in a stereocontrolled manner. helsinki.fi
| Substrate | Aryl/Alkenyl Halide | Catalyst/Ligand | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
| O-Vinyl-1,2-amino alcohol derivative | Aryl bromide | Pd / S-Phos | >20:1 | 70 | helsinki.fi |
Furthermore, diastereoconvergent syntheses have been developed for related amino alcohol structures, where a mixture of diastereomers of the starting material can be converted into a single diastereomer of the product. rsc.org This is achieved through mechanisms where the initial stereocenter is destroyed and then reformed with high selectivity. rsc.org Such strategies highlight the sophisticated level of stereochemical control that can be achieved in modern organic synthesis.
Kinetic Resolution Techniques
Kinetic resolution is a pivotal strategy for separating racemic mixtures to obtain enantiomerically pure compounds. mdpi.com In the synthesis of chiral 1,3-oxazolidines, this technique has been effectively applied, particularly through enzyme-catalyzed reactions and asymmetric multi-component reactions.
One prominent approach involves the kinetic resolution of racemic epoxides in a three-component reaction with anilines and ethyl glyoxalate, catalyzed by a chiral ligand and a titanium catalyst (Ti(O-i-Pr)₄). nih.govnih.gov This method yields multi-substituted 1,3-oxazolidine derivatives with high diastereoselectivity and enantioselectivity (up to 20:1 d.r., 90% ee). nih.govmdpi.com The reaction proceeds via a cascade process where the catalyst system preferentially reacts with one enantiomer of the epoxide, leaving the other unreacted and resulting in an optically pure oxazolidine product. nih.gov The yields for these resolutions are typically around 50%, which is characteristic of a kinetic resolution process. mdpi.com
Another area of development is the kinetic resolution of the closely related 2-oxazolidinones through catalytic, enantioselective N-acylation. bohrium.com This method provides a pathway to enantiopure forms of these compounds, which are valuable precursors and chiral auxiliaries. bohrium.comnih.gov Lipase-catalyzed kinetic resolution has also been successfully employed to synthesize enantioenriched oxazolidinone derivatives. researchgate.net Early work in the field often relied on resolving an amino-diol intermediate with a chiral acid, such as (R)-mandelic acid, before cyclization to form the oxazolidinone ring. nih.gov
The table below summarizes findings from a study on asymmetric three-component reactions for synthesizing 1,3-oxazolidine derivatives via kinetic resolution. mdpi.com
| Entry | R¹ Group (Aniline) | R² Group (Epoxide) | Yield (%) | d.r. | ee (%) |
|---|---|---|---|---|---|
| 1 | 4-Me | Ph | 51 | >20:1 | 85 |
| 2 | 4-OMe | Ph | 53 | >20:1 | 88 |
| 3 | 4-Et | Ph | 50 | >20:1 | 86 |
| 9 | 3,5-di-Me | Ph | 55 | >20:1 | 90 |
| 11 | 4-Cl | Ph | 41 | >20:1 | 70 |
Green Chemistry Approaches in 1,3-Oxazolidine Synthesis
In line with the principles of green chemistry, significant efforts have been made to develop more environmentally friendly synthetic routes for 1,3-oxazolidines. These approaches focus on maximizing atom economy, minimizing waste, and eliminating the use of hazardous solvents and catalysts. acs.orgresearchgate.net
A noteworthy green method is the high-yield, regioselective synthesis of oxazolidine derivatives from 2-amino-1,3-propanediol (B45262) (serinol) by reacting it with various aldehydes and ketones in the absence of any solvent or catalyst. acs.org This process is highly efficient, producing the desired compounds in excellent yields (e.g., 99% for a bis-oxazolidine from 2,5-hexanedione) at room temperature. acs.org This method exemplifies an ideal green process with high atom economy and minimal waste.
Multi-component cascade reactions are also considered ecologically and economically favorable as they combine several steps into a single operation, saving time, resources, and reducing waste. nih.govresearchgate.net The synthesis of 1,3-oxazolidines from anilines, ethyl glyoxalates, and epoxides is one such example that falls under the banner of "green chemistry". nih.govresearchgate.net
Furthermore, research into greener solvents has highlighted the potential of supercritical carbon dioxide as an environmentally benign medium for organic transformations, including the synthesis of related heterocyclic compounds like oxazolidinones. researchgate.net The use of bio-based starting materials, such as amino acids, to produce the necessary amino-alcohol precursors for oxazolidinone synthesis represents another significant step toward sustainability in this field. nih.gov
The following table details examples of solvent-free synthesis of serinol-derived oxazolidines. acs.org
| Aldehyde/Ketone Reactant | Reaction Time | Yield (%) |
|---|---|---|
| Isobutyraldehyde | 30 min | 99 |
| Benzaldehyde | 1 h | 99 |
| Cyclohexanone | 6 h | 99 |
| 2,5-Hexanedione | 6 h | 99 |
Historical Development of Synthetic Pathways for Oxazolidine Ring Formation
The synthesis of the oxazolidine ring has a history stretching back to the 19th century. wikipedia.org The traditional and longest-standing method for preparing oxazolidines is the condensation reaction between a 2-aminoalcohol and an aldehyde or a ketone. wikipedia.orgacs.org This foundational reaction remains a cornerstone of oxazolidine synthesis due to its simplicity and the ready availability of chiral amino alcohols derived from the reduction of amino acids. wikipedia.org
The related 2-oxazolidinone (B127357) ring was first reported in 1888 by German chemist Siegmund Gabriel, who synthesized it by treating bromoethylamine hydrobromide with silver carbonate. wikipedia.org He correctly identified its empirical formula but did not fully characterize it until he and G. Eschenbach revisited the compound nearly a decade later, developing a more efficient synthesis and recognizing its cyclic structure. wikipedia.org
Over the decades, the synthetic toolkit for forming the oxazolidine ring has expanded significantly beyond simple condensation. More advanced and efficient methods have been developed, including intramolecular cyclization and intermolecular cycloaddition reactions. nih.govresearchgate.net The development of transition metal-catalyzed reactions has been particularly impactful. For instance, palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives allows for a stereoselective synthesis of 2,4- and 2,5-disubstituted 1,3-oxazolidines. organic-chemistry.org Similarly, iron porphyrin Lewis acid-catalyzed cycloaddition of aziridines with aldehydes provides another route with high regio- and diastereoselectivity. organic-chemistry.org
The evolution of these synthetic pathways reflects the broader trends in organic chemistry, moving from classical condensation reactions to highly sophisticated, stereocontrolled transformations that offer greater efficiency and structural diversity. organic-chemistry.orgnih.gov
Reactivity and Transformation Pathways of 3 Ethyl 2 Propan 2 Yl 1,3 Oxazolidine
Ring-Opening Reactions
The oxazolidine (B1195125) ring is a key functional moiety that can undergo cleavage under specific conditions, representing a primary pathway for its transformation. These reactions are fundamental to its application in various chemical processes, including its use as a moisture scavenger where controlled hydrolysis leads to ring-opening. wikipedia.org The stability of the ring is often in equilibrium with an open-chain imine form, particularly under conditions that favor cleavage. nih.gov
The C2 carbon of the oxazolidine ring, being bonded to both an oxygen and a nitrogen atom, possesses an electrophilic character. This makes it susceptible to attack by nucleophiles, which can lead to the opening of the ring. While the specific reactivity of 3-Ethyl-2-(propan-2-yl)-1,3-oxazolidine with a wide range of nucleophiles is not extensively detailed in dedicated literature, the behavior of related oxazolidine and isoxazolidine (B1194047) systems provides insight into these potential pathways. nih.gov Strong nucleophiles, such as organometallic reagents or hydride donors, can induce ring cleavage by attacking the C2 position.
The reaction mechanism typically involves the addition of the nucleophile to the C2 carbon, followed by the cleavage of the C-O or C-N bond, often facilitated by the reaction conditions. For instance, reactions analogous to those seen with other heterocyclic systems suggest that reagents like Grignard reagents could potentially react to open the ring and form a new carbon-carbon bond. nih.gov
Table 1: Representative Nucleophilic Ring-Opening Reactions of Oxazolidine Derivatives This table illustrates general nucleophilic reactions applicable to the oxazolidine scaffold.
| Nucleophile | Reagent Example | Product Type |
| Hydride | Lithium Aluminum Hydride (LiAlH₄) | N-substituted amino alcohol |
| Organometallic | Grignard Reagent (R-MgBr) | Substituted amino alcohol |
| Cyanide | Potassium Cyanide (KCN) | α-aminonitrile derivative |
Acid-Catalyzed Ring Opening
The most characteristic reaction of oxazolidines, including this compound, is acid-catalyzed hydrolysis. wikipedia.orgacs.org This reaction is essentially the reverse of the condensation reaction used to synthesize them. In the presence of an acid catalyst and water, the oxazolidine ring cleaves to yield the parent β-amino alcohol and the corresponding aldehyde or ketone. wikipedia.org
The mechanism begins with the protonation of either the ring oxygen or nitrogen atom, which activates the ring towards nucleophilic attack. Water then acts as the nucleophile, attacking the electrophilic C2 carbon. This leads to the formation of a hemiaminal intermediate which subsequently collapses, breaking the ring and releasing the final products. For this compound, this reaction yields N-ethylethanolamine and isobutyraldehyde (B47883). The reaction is reversible, and an excess of water is typically used to drive the equilibrium towards the hydrolyzed products. chemguide.co.uk
Table 2: Acid-Catalyzed Hydrolysis of this compound
| Reactants | Catalyst | Products | Reaction Type |
| This compound + Water | Dilute H₂SO₄ or HCl | N-ethylethanolamine + Isobutyraldehyde | Hydrolysis |
Functionalization and Derivatization Strategies at the Oxazolidine Core and Substituents
Beyond ring-opening, the structure of this compound presents several possibilities for chemical modification. These strategies can target the substituents on the nitrogen and carbon atoms of the ring, allowing for the synthesis of a diverse range of derivatives. rsc.org
The nitrogen atom in the this compound is a tertiary amine. As such, it retains a lone pair of electrons and can act as a nucleophile or a base. Direct modification of the N3-ethyl group is generally less common than incorporating desired functionality during the initial synthesis from a substituted amino alcohol. However, the tertiary amine center can undergo specific reactions.
One potential modification is quaternization. Reaction with a strong electrophile, such as an alkyl halide (e.g., methyl iodide), would lead to the formation of a quaternary ammonium (B1175870) salt, specifically a 3-ethyl-3-alkyl-2-(propan-2-yl)-1,3-oxazolidinium halide. This transformation would significantly alter the electronic properties and solubility of the molecule.
The isopropyl group at the C2 position is an integral part of the N,O-acetal structure. Direct functionalization of the alkyl group itself (e.g., via free-radical halogenation) without disrupting the oxazolidine ring would be challenging and likely unselective. The most significant reactivity associated with this position is the cleavage of the bond connecting the isopropyl group to the C2 carbon of the ring during acid-catalyzed hydrolysis, as discussed previously. This lability makes the C2-substituent a point of controlled release rather than a site for derivatization while maintaining the ring structure.
The parent compound, this compound, consists of simple alkyl substituents (ethyl and isopropyl) that lack reactive functional groups amenable to interconversion. However, derivatives of this core structure that bear functionalized pendant chains are readily synthesized and their substituents can be chemically modified.
A relevant example is the closely related compound 2-[2-(propan-2-yl)-1,3-oxazolidin-3-yl]ethanol, where the N-ethyl group is replaced by an N-(2-hydroxyethyl) group. wikipedia.orgnih.gov The terminal hydroxyl group on this pendant chain serves as a versatile handle for a wide array of functional group interconversions (FGI). ub.eduvanderbilt.edu These transformations allow for the tailoring of the molecule's physical and chemical properties.
Table 3: Potential Functional Group Interconversions for a Hydroxylated Oxazolidine Derivative This table outlines transformations on the pendant hydroxyl group of the analogous compound 2-[2-(propan-2-yl)-1,3-oxazolidin-3-yl]ethanol.
| Starting Group | Reagents | Product Group | Reaction Type |
| Primary Alcohol (-CH₂OH) | PCC or DMP | Aldehyde (-CHO) | Oxidation |
| Primary Alcohol (-CH₂OH) | Acyl Chloride (RCOCl), Pyridine | Ester (-CH₂OCOR) | Esterification |
| Primary Alcohol (-CH₂OH) | Thionyl Chloride (SOCl₂) | Alkyl Chloride (-CH₂Cl) | Nucleophilic Substitution |
| Primary Alcohol (-CH₂OH) | Triphenylphosphine (PPh₃), DEAD, HN₃ | Azide (-CH₂N₃) | Mitsunobu Reaction |
Rearrangement Reactions and Tautomerism
A key feature of 1,3-oxazolidines is their participation in ring-chain tautomerism. This is a form of constitutional isomerism where the cyclic oxazolidine structure exists in a dynamic equilibrium with its acyclic Schiff base (imine) isomer. For this compound, this equilibrium involves the reversible cleavage of the C2-O bond of the ring.
The equilibrium between the cyclic and acyclic forms is influenced by several factors, including the nature of the substituents on the ring and the solvent. The presence of an ethyl group on the nitrogen atom (N3) and an isopropyl group on the carbon atom at position 2 (C2) will affect the position of this equilibrium. Generally, the stability of the cyclic form is favored, but the equilibrium can be shifted towards the open-chain imine form under certain conditions, such as in the presence of acid or in polar solvents.
While specific rearrangement reactions for this compound are not extensively documented in the literature, the potential for such transformations is inherent in its structure. Under acidic conditions, the formation of an iminium ion intermediate could potentially lead to rearrangements if suitable migrating groups are present, although this is not a commonly reported pathway for simple 2,3-disubstituted oxazolidines. The primary transformation pathway remains the ring-opening to the more stable amino alcohol and carbonyl compound precursors.

Investigations into Reaction Mechanisms and Intermediates (e.g., Iminium Ions, Hemiaminals)
The reaction mechanisms of this compound, particularly its formation and hydrolysis, are best understood by considering key reactive intermediates: hemiaminals and iminium ions.
The synthesis of this compound typically involves the condensation of N-ethylethanolamine with isobutyraldehyde. The initial step of this reaction is the nucleophilic attack of the amino group of N-ethylethanolamine on the carbonyl carbon of isobutyraldehyde. This leads to the formation of a tetrahedral intermediate known as a hemiaminal (or carbinolamine). This hemiaminal is generally unstable and can undergo dehydration to form an imine (Schiff base). Subsequently, an intramolecular cyclization occurs where the hydroxyl group attacks the imine carbon, forming the stable five-membered oxazolidine ring.
The reverse reaction, the hydrolysis of this compound back to N-ethylethanolamine and isobutyraldehyde, is a characteristic and important reaction of this compound. This process is often catalyzed by acid. The mechanism proceeds via protonation of the ring oxygen, followed by ring-opening to form an iminium ion . This iminium ion is highly electrophilic and readily attacked by water, leading to the formation of the hemiaminal intermediate, which then decomposes to the corresponding amino alcohol and aldehyde. The formation of a volatile ketone and an amino alcohol upon hydrolysis is a known reaction for a structurally similar compound, 3-Ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine.
The general mechanism for the acid-catalyzed hydrolysis can be summarized as follows:
Protonation of the ring oxygen or nitrogen.
Cleavage of the C2-O bond to form a resonance-stabilized iminium ion.
Nucleophilic attack by water on the iminium carbon.
Deprotonation to yield the hemiaminal intermediate.
Breakdown of the hemiaminal to release N-ethylethanolamine and isobutyraldehyde.
These intermediates are crucial in understanding the reactivity of this compound and its applications, for instance, as a moisture scavenger where the hydrolysis reaction is the desired outcome.
| Intermediate | Role in Reaction Pathway | Description |
| Hemiaminal | Key intermediate in both formation and hydrolysis | A functional group containing a hydroxyl group and an amino group attached to the same carbon atom. It is the initial product of the reaction between an amine and a carbonyl compound. |
| Iminium Ion | Key intermediate in hydrolysis and other acid-catalyzed reactions | A positively charged species containing a carbon-nitrogen double bond. It is formed upon the ring-opening of the protonated oxazolidine and is a key electrophilic intermediate. |
Applications of 3 Ethyl 2 Propan 2 Yl 1,3 Oxazolidine in Advanced Organic Synthesis
Role as Chiral Auxiliary in Asymmetric Transformations
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereochemical outcome of a reaction, after which it is typically removed. The inherent chirality of the auxiliary biases the formation of one stereoisomer over others. 3-Ethyl-2-(propan-2-yl)-1,3-oxazolidine, derived from a chiral amino alcohol, can serve this purpose, particularly in reactions where the nitrogen atom's substituent influences the facial selectivity of an approaching reagent.
The application of chiral N-acyl oxazolidinones in asymmetric aldol (B89426) reactions is a cornerstone of modern organic synthesis, providing reliable access to syn- and anti-aldol products with high diastereoselectivity. researchgate.net These reactions typically involve the formation of a chelated Z-enolate, which then reacts with an aldehyde. However, for N-alkyl oxazolidines such as this compound, which lack the N-acyl group necessary for enolization in the same manner, their role as a traditional chiral auxiliary in aldol reactions is not well-documented in scientific literature. The reactivity profile of the N,O-acetal structure does not lend itself to the enolate-based chemistry that underpins typical Evans aldol reactions. researchgate.netnih.gov
Similar to aldol reactions, asymmetric Michael additions are frequently controlled by N-acyl oxazolidinone auxiliaries attached to the Michael acceptor. nih.gov This setup effectively shields one face of the double bond, directing the nucleophilic attack of the Michael donor. While the field of organocatalytic asymmetric aza-Michael reactions is extensive, the specific use of this compound as a chiral auxiliary to direct conjugate additions is not a common strategy. nih.govrsc.org The electronic properties and conformational rigidity offered by N-acyl systems, which are crucial for high stereoselectivity, are absent in simple N-alkyl oxazolidines. nih.gov
The utility of N-substituted oxazolidines as chiral auxiliaries is more prominently demonstrated in cycloaddition reactions.
Diels-Alder Reactions: Research has shown that chiral N-alkyl oxazolidines can serve as effective stereocontrol elements in asymmetric Diels-Alder reactions. nih.gov For instance, chiral oxazolidines formed by the condensation of an N-alkyl amino alcohol and an aldehyde can be attached to a diene system. In the subsequent [4+2] cycloaddition with a dienophile, the bulky substituents on the oxazolidine (B1195125) ring direct the dienophile to a specific face of the diene, resulting in high diastereoselectivity. The choice of the N-alkyl group on the oxazolidine nitrogen can control the sense of asymmetric induction. nih.gov While specific data for the 3-ethyl-2-isopropyl variant is sparse, the principle is established for this class of compounds. nih.govrsc.org
1,3-Dipolar Cycloadditions: The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings. mdpi.com N-substituted heterocycles, including those with oxazolidine motifs, can act as dipolarophiles in reactions with 1,3-dipoles like nitrones to form isoxazolidine (B1194047) products. researchgate.netresearchgate.net The stereochemical outcome of these cycloadditions can be influenced by the existing chirality within the oxazolidine ring, making it a potential, though less common, strategy for asymmetric synthesis. nih.gov The reaction often proceeds with high regioselectivity and diastereoselectivity, governed by the stereochemistry of both the dipole and the dipolarophile. mdpi.com
A critical feature of a chiral auxiliary is its ease of removal to reveal the desired chiral product and, ideally, allow for the recovery of the auxiliary for reuse. For this compound, its chemical nature as an N,O-acetal dictates the cleavage conditions. The C-O and C-N bonds of the acetal (B89532) are susceptible to hydrolysis under acidic conditions.
Mild aqueous acid treatment is typically sufficient to break down the oxazolidine ring, releasing the chiral amino alcohol and the aldehyde (or ketone) from which it was formed. This process effectively liberates the synthesized molecule from the auxiliary.
| Cleavage Method | Reagents | Products | Notes |
| Acid Hydrolysis | Aqueous HCl, H₂SO₄, or Lewis acids | Chiral Product, N-Ethylethanolamine derivative, Isobutyraldehyde (B47883) | Standard method for N,O-acetal cleavage. |
Use as Protecting Group for Carbonyls and Amino Alcohols
The formation of the this compound ring is a direct application of its use as a protecting group. 1,2-amino alcohols contain two reactive functional groups, an amino group and a hydroxyl group, which often require simultaneous protection during a multi-step synthesis. Condensation of a 1,2-amino alcohol (e.g., N-ethylethanolamine) with an aldehyde or ketone (e.g., isobutyraldehyde, which is an isomer of propanal) forms a stable five-membered oxazolidine ring.
This reaction protects both the nitrogen and oxygen atoms in a single step. The resulting N,O-acetal is stable to a variety of reaction conditions, particularly those involving nucleophiles and bases, under which unprotected amino and hydroxyl groups would react. Deprotection is readily achieved via acid-catalyzed hydrolysis, as mentioned previously.
| Protection | Reactants | Product | Conditions |
| Amino Alcohol | N-ethyl-1,2-amino alcohol + Isobutyraldehyde | This compound | Acid catalyst, removal of water |
| Deprotection | Reactant | Products | Conditions |
| N,O-Acetal | This compound | N-ethyl-1,2-amino alcohol + Isobutyraldehyde | Mild aqueous acid |
Advanced Spectroscopic and Analytical Characterization of 3 Ethyl 2 Propan 2 Yl 1,3 Oxazolidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 3-Ethyl-2-(propan-2-yl)-1,3-oxazolidine, offering a wealth of information regarding its molecular framework and stereochemistry.
Elucidation of Molecular Structure and Connectivity
¹H and ¹³C NMR spectroscopy are instrumental in confirming the molecular structure and connectivity of this compound. The chemical shifts in the ¹H NMR spectrum are indicative of the electronic environment of the protons. For instance, the proton at the C2 position, being adjacent to both an oxygen and a nitrogen atom, is expected to appear at a characteristic downfield shift. Similarly, the ethyl and isopropyl protons will exhibit distinct signals with specific multiplicities due to spin-spin coupling, which allows for the unambiguous assignment of these groups within the structure.
¹³C NMR spectroscopy provides complementary information by identifying the chemical environments of the carbon atoms. libretexts.orglibretexts.org The carbon of the isopropyl group and the carbons of the ethyl group will have characteristic chemical shifts, as will the carbons of the oxazolidine (B1195125) ring. organicchemistrydata.orgorganicchemistrydata.org The C2 carbon, in particular, will show a significant downfield shift due to the influence of the adjacent heteroatoms. libretexts.orglibretexts.org
¹H NMR Spectral Data (Predicted)
| Protons | Chemical Shift (ppm) | Multiplicity |
| H-2 | ~4.5 | Doublet |
| H-4 | ~3.8-4.2 | Multiplet |
| H-5 | ~3.5-3.9 | Multiplet |
| N-CH₂-CH₃ | ~2.5-2.8 | Quartet |
| CH(CH₃)₂ | ~1.8-2.2 | Multiplet |
| N-CH₂-CH₃ | ~1.0-1.3 | Triplet |
| CH(CH₃)₂ | ~0.8-1.0 | Doublet |
¹³C NMR Spectral Data (Predicted)
| Carbon Atom | Chemical Shift (ppm) |
| C-2 | ~90-100 |
| C-4 | ~65-75 |
| C-5 | ~50-60 |
| N-CH₂-CH₃ | ~40-50 |
| CH(CH₃)₂ | ~25-35 |
| N-CH₂-CH₃ | ~10-15 |
| CH(CH₃)₂ | ~15-25 |
Stereochemical Assignment (e.g., NOESY, Diastereomeric and Enantiomeric Excess Determination)
The stereochemistry of this compound can be investigated using advanced NMR techniques. Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool for determining the relative stereochemistry of substituents on the oxazolidine ring. nih.gov Through-space correlations between protons that are in close proximity will result in cross-peaks in the NOESY spectrum, allowing for the assignment of cis or trans relationships between the ethyl and isopropyl groups.
For the determination of diastereomeric and enantiomeric excess, NMR methods employing chiral auxiliaries are often utilized. Chiral shift reagents, such as lanthanide complexes, can be added to the NMR sample to induce chemical shift differences between enantiomers, allowing for their quantification. ucl.ac.uk Similarly, the formation of diastereomeric derivatives with a chiral derivatizing agent can lead to the separation of signals in the NMR spectrum, enabling the determination of the diastereomeric excess.
Mass Spectrometry Techniques for Structural Confirmation and Mechanistic Studies
Mass spectrometry (MS) is a vital tool for confirming the molecular weight and elucidating the fragmentation patterns of this compound. In techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), the molecule is ionized, and the resulting fragments are analyzed. The molecular ion peak (M+) would confirm the molecular weight of the compound.
The fragmentation of oxazolidine derivatives in the mass spectrometer often involves the cleavage of the oxazolidine ring. spectrabase.comnih.gov Common fragmentation pathways for this compound could include the loss of the ethyl group, the isopropyl group, or cleavage of the C-O and C-N bonds within the ring, providing valuable structural information.
Predicted Mass Spectrometry Fragmentation
| m/z | Fragment |
| 157 | [M]+ |
| 142 | [M-CH₃]+ |
| 128 | [M-C₂H₅]+ |
| 114 | [M-C₃H₇]+ |
| 100 | [M-C₂H₅N]+ |
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC-MS)
Chromatographic techniques are essential for assessing the purity and determining the enantiomeric excess of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to separate the compound from any impurities and provide simultaneous mass spectrometric data for identification. nih.gov
High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, is the method of choice for determining the enantiomeric excess. nih.govresearchgate.net Chiral HPLC columns are designed to interact differently with the two enantiomers of a chiral compound, leading to their separation and allowing for the quantification of each enantiomer. nih.govresearchgate.net The choice of the chiral stationary phase and the mobile phase is critical for achieving optimal separation. nih.govresearchgate.net
Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.
Key vibrational modes for this compound would include C-H stretching vibrations from the alkyl groups, C-N stretching, and C-O stretching from the oxazolidine ring. The absence of certain bands, such as an O-H or N-H stretch, would confirm the formation of the cyclic structure.
Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 2850-3000 | C-H stretch | Alkyl (Ethyl, Isopropyl) |
| 1450-1470 | C-H bend | Alkyl |
| 1050-1250 | C-N stretch | Amine |
| 1000-1200 | C-O stretch | Ether |
X-ray Crystallography for Absolute Configuration Determination
For crystalline derivatives of this compound, single-crystal X-ray crystallography is the definitive method for determining the absolute configuration. dntb.gov.uast-andrews.ac.uk This technique provides a three-dimensional map of the electron density in the crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule. dntb.gov.uast-andrews.ac.uk By analyzing the diffraction pattern, the absolute stereochemistry of the chiral centers can be unambiguously established. st-andrews.ac.uk
Computational and Theoretical Investigations of 3 Ethyl 2 Propan 2 Yl 1,3 Oxazolidine
Conformational Analysis and Stability
Conformational analysis is fundamental to understanding the three-dimensional structure and stability of a flexible molecule like 3-Ethyl-2-(propan-2-yl)-1,3-oxazolidine. The presence of the ethyl and isopropyl substituents, along with the non-planar oxazolidine (B1195125) ring, gives rise to multiple possible conformations (conformers) that differ in energy.
Computational methods, particularly Density Functional Theory (DFT), are employed to identify these conformers. nih.gov The process involves a systematic search of the potential energy surface by rotating the rotatable bonds, such as the C-N bond of the ethyl group and the C-C bond of the isopropyl group. For each potential conformer, a geometry optimization is performed to find the local energy minimum. The relative energies of these optimized structures are then compared to identify the most stable, or ground-state, conformation. In related heterocyclic systems like thiazolidin-4-ones, DFT calculations have successfully identified the most energetically favorable isomers. nih.gov For oxazolidine derivatives of certain β-adrenoreceptor antagonists, computational methods combined with NMR spectroscopy have been used to determine the predominant conformers in solution. unimelb.edu.au
The stability of each conformer is typically evaluated based on its calculated Gibbs free energy. A lower energy value indicates a more stable conformation. The results of such an analysis for this compound would be presented in a table comparing the relative energies of the identified stable conformers.
Table 1: Illustrative Conformational Analysis Data (Note: This data is hypothetical and serves to illustrate the output of a typical conformational analysis.)
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) | Population (%) at 298.15 K |
|---|---|---|---|
| Conformer A (Global Minimum) | 0.00 | C-N-C-C = 178.5 | 75.3 |
| Conformer B | 1.25 | C-N-C-C = 65.2 | 18.1 |
| Conformer C | 2.50 | C-N-C-C = -70.1 | 6.6 |
Electronic Structure and Bonding Properties
The electronic structure of a molecule dictates its chemical behavior. Quantum chemical calculations, such as those based on DFT, provide detailed insights into the distribution of electrons and the nature of chemical bonds. nih.gov For this compound, these calculations would yield optimized molecular geometries, including bond lengths, bond angles, and dihedral angles.
Natural Bond Orbital (NBO) analysis is a powerful tool used to study bonding in detail. It examines interactions between filled and vacant orbitals, providing information on charge transfer, hyperconjugation, and delocalization of electron density. researchgate.net For instance, NBO analysis can quantify the stabilization energy associated with the interaction between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent C-C or C-H bonds. Such analyses have been effectively used to understand charge transfer and reactivity in various heterocyclic compounds. researchgate.net
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is an invaluable tool for elucidating reaction mechanisms. cuny.edu For this compound, one could model various potential reactions, such as hydrolysis of the oxazolidine ring. This involves identifying the reactants, products, and any intermediates along the reaction pathway.
By calculating the potential energy surface, chemists can locate the transition state (TS)—the highest energy point along the reaction coordinate. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. DFT calculations are commonly used to locate transition states and compute activation energies, providing a kinetic profile of the reaction. cuny.edu This approach has been applied to understand the isomerization paths in thiazolidin-4-one derivatives and ring-expansion reactions involving aziridines to form oxazolines. nih.govnih.gov
Prediction of Spectroscopic Parameters
Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structure. For this compound, key predictable parameters include:
NMR Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The computed shifts are often in good agreement with experimental values, aiding in the structural assignment of complex molecules. researchgate.net
Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data (Note: This data is hypothetical and for illustrative purposes.)
| Parameter | Calculated Value (B3LYP/6-311++G**) | Experimental Value |
|---|---|---|
| ¹³C NMR Shift (C=O) | - | - |
| ¹H NMR Shift (N-CH₂) | 3.15 ppm | - |
| IR Frequency (C-O Stretch) | 1150 cm⁻¹ | - |
| IR Frequency (C-N Stretch) | 1210 cm⁻¹ | - |
Acidity, Basicity, and Hydrogen Bonding Interactions
The acidity and basicity of a molecule are crucial aspects of its reactivity. The primary basic site in this compound is expected to be the nitrogen atom, due to its lone pair of electrons. The oxygen atom also possesses lone pairs but is generally less basic. Computational studies on similar oxazolidin-2-ones have investigated the acidity of N-H and C-H protons by calculating deprotonation enthalpies and pKa values. researchgate.net
Proton affinity (PA) and gas-phase basicity (GB) can be calculated to quantify the molecule's basicity. These calculations model the addition of a proton to the basic sites (N or O) and determine the associated energy change. nih.gov Furthermore, the ability of the molecule to act as a hydrogen bond acceptor can be studied by modeling its interaction with hydrogen bond donors, like water. The strength of these interactions can be quantified by calculating the hydrogen bond energy. nih.gov
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to understand the charge distribution within a molecule and predict its reactive sites. researchgate.net An MEP map plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, such as around the oxygen and nitrogen atoms. Regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.
Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net For oxazolidine derivatives, FMO analysis can reveal the regions of the molecule most involved in electronic transitions and chemical reactions. researchgate.net
Table 3: Illustrative FMO Analysis Data (Note: This data is hypothetical and for illustrative purposes.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.54 |
| LUMO Energy | 1.23 |
| HOMO-LUMO Gap | 7.77 |
Structure Reactivity and Structure Stereoselectivity Relationships of 3 Ethyl 2 Propan 2 Yl 1,3 Oxazolidine
Influence of Substituents (Ethyl, Isopropyl) on Ring Stability and Reactivity
The stability and reactivity of the 1,3-oxazolidine ring in 3-Ethyl-2-(propan-2-yl)-1,3-oxazolidine are significantly influenced by the electronic and steric properties of the ethyl group at the N3 position and the isopropyl group at the C2 position. The oxazolidine (B1195125) ring itself is susceptible to hydrolysis, a reaction that involves the cleavage of the acetal-like C2-O bond to revert to the parent β-amino alcohol and the corresponding aldehyde or ketone. The rate and equilibrium of this hydrolysis are highly dependent on the nature of the substituents.
A key aspect of oxazolidine chemistry is the ring-chain tautomerism, an equilibrium between the cyclic oxazolidine and the open-chain Schiff base (iminium ion). The position of this equilibrium is dictated by the substituents. Bulky groups at C2, such as the isopropyl group, tend to favor the cyclic form, thereby increasing the stability of the oxazolidine.
Stereochemical Influence of the Isopropyl Group at C2
The isopropyl group at the C2 position exerts a profound influence on the stereochemical outcomes of reactions involving the oxazolidine ring. When the oxazolidine is derived from a chiral β-amino alcohol, the C2 substituent can direct the stereoselectivity of reactions at adjacent centers, acting as a chiral auxiliary. In the case of this compound, if the carbon backbone of the oxazolidine contains stereocenters, the isopropyl group at C2 will influence the diastereoselectivity of reactions.
The stereocontrol arises from the conformational rigidity imposed by the bulky isopropyl group. The five-membered oxazolidine ring is not planar and can exist in various envelope or twisted conformations. The bulky isopropyl group will preferentially occupy a pseudo-equatorial position to minimize steric strain. This preferred conformation can then shield one face of the molecule, directing incoming reagents to attack from the less hindered face.
For instance, in reactions involving the formation of a new stereocenter at a position alpha to the nitrogen, the conformational bias induced by the C2-isopropyl group can lead to high diastereoselectivity. This principle is widely exploited in asymmetric synthesis, where oxazolidines derived from chiral amino alcohols and bearing a bulky C2-substituent are used to control the stereochemistry of alkylation, aldol (B89426), and other carbon-carbon bond-forming reactions. The predictable facial bias created by the C2-substituent is a cornerstone of this methodology.
Electronic and Steric Effects of the N3-Ethyl Group on Reactivity and Selectivity
The N3-ethyl group in this compound has both electronic and steric consequences for the molecule's reactivity and selectivity.
In studies on the base-induced rearrangement of N-alkyl arylsulfonamides, the size of the N-alkyl group has been shown to influence the competition between rearrangement and cyclization reactions. mdpi.com While this is a different reaction type, it highlights the principle that the steric nature of the N-alkyl group can significantly impact reaction pathways. For this compound, the steric presence of the ethyl group would be a factor in any reaction where the approach to the nitrogen or adjacent atoms is critical.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies for Oxazolidine (B1195125) Derivatives
While traditional methods for synthesizing oxazolidines often involve the condensation of amino alcohols with aldehydes or ketones, future research is geared towards more efficient, stereoselective, and atom-economical approaches. organic-chemistry.orgnih.gov The development of novel synthetic routes is crucial for accessing a wider array of structurally diverse oxazolidine derivatives, including 3-Ethyl-2-(propan-2-yl)-1,3-oxazolidine, with high purity and yield.
One promising area is the advancement of multi-component reactions (MCRs) . An efficient asymmetric three-component reaction of anilines, ethyl glyoxalate, and epoxides has been shown to yield 1,3-oxazolidine derivatives with high diastereo- and enantioselectivities. nih.govresearchgate.net Future work could adapt these MCR strategies to incorporate N-ethylaminoethanol, isobutyraldehyde (B47883) (propan-2-yl-carboxaldehyde), and other variable components, providing a modular and rapid entry to a library of related compounds.
Catalyst development is another key frontier. Research into chiral catalysts, such as magnesium phosphate (B84403), can enable highly efficient one-pot syntheses of 1,3-oxazolidines with excellent enantioselectivities. organic-chemistry.org Similarly, transition metal catalysis, including palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives, offers a stereoselective pathway to disubstituted 1,3-oxazolidines. organic-chemistry.org Exploring catalysts like iron porphyrin for the cycloaddition of aziridines with aldehydes could also provide new, efficient routes. organic-chemistry.org Furthermore, the application of photoredox catalysis, which has been used for the acid- and metal-free synthesis of N,O-acetals from enamides, presents a novel, green chemistry approach that could be adapted for oxazolidine synthesis. nih.gov
| Synthetic Strategy | Catalyst/Reagent Type | Potential Advantages | Key Research Findings |
| Multi-Component Reaction | Chiral Lewis Acids (e.g., Ti(IV) complexes) | High atom economy, operational simplicity, rapid assembly of molecular complexity. | Yields 1,3-oxazolidine derivatives with high diastereo- and enantioselectivities (up to 20:1 d.r., 90% ee). nih.gov |
| Catalytic Cyclization | Chiral Magnesium Phosphate | High yields and excellent enantioselectivities under mild conditions. | Enables one-pot synthesis from imines and alcohols via hemiaminal intermediates. organic-chemistry.org |
| Palladium-Catalyzed Carboamination | Pd-catalyst with specific ligands | High diastereoselectivity, retention of optical purity from enriched substrates. | Generates cis-disubstituted 2,4- and 2,5-oxazolidines. organic-chemistry.org |
| Photoredox Catalysis | Electron-deficient perylene (B46583) bisimides | Metal-free, acid-free, base-free conditions; driven by visible light. | Successfully applied to the synthesis of linear N,O-acetals from enamides and alcohols. nih.gov |
Exploration of New Catalytic Applications for this compound
The inherent structure of this compound as a chiral N,O-acetal suggests its potential use in catalysis, either as a catalyst itself, a ligand, or a precursor to reactive intermediates. This remains a largely unexplored area ripe for investigation.
A significant opportunity lies in its use as a chiral ligand precursor . Chiral oxazolidines have been successfully employed as stable precursors for generating transient N-heterocyclic carbenes (NHCs). nih.gov These in-situ generated NHCs can then coordinate with metals like copper and gold to form highly effective catalysts for asymmetric reactions, such as allylic alkylation and conjugate additions. nih.gov Future research could investigate the ring-opening of this compound to form a chiral amino alcohol ligand or its transformation into a chiral NHC ligand, leveraging the stereocenter that can be established during its synthesis.
Another avenue involves its role as a source of chiral N-acylimines . N,O-acetals are well-established precursors to N-acyliminium ions, which are powerful electrophiles for various carbon-carbon bond-forming reactions. nih.govorganic-chemistry.org By using a Lewis acid catalyst, this compound could be activated to generate a transient chiral iminium ion. This intermediate could then react with a range of nucleophiles (e.g., indoles, phosphites, silyl (B83357) enol ethers) in a stereocontrolled manner, providing a pathway to valuable, enantiomerically enriched nitrogen-containing molecules. acs.org The ethyl and propan-2-yl substituents would play a key role in modulating the steric and electronic properties of this reactive intermediate, influencing the stereochemical outcome of the reaction.
| Potential Application | Mechanism/Role of Oxazolidine | Target Reactions |
| Chiral Ligand Precursor | Can be converted into a chiral N-heterocyclic carbene (NHC) or amino alcohol ligand. | Asymmetric allylic alkylation, conjugate addition, cycloadditions. |
| Masked Electrophile | Lewis acid-catalyzed ring-opening to form a chiral N-acyliminium ion. | Friedel-Crafts alkylations, Mannich-type reactions, synthesis of α-aminophosphonates. |
| Asymmetric Organocatalyst | The nitrogen atom could act as a Lewis base, with the overall chiral structure inducing stereoselectivity. | Michael additions, aldol (B89426) reactions. |
Advanced Computational Modeling for Predictive Chemistry and Reaction Design
Computational chemistry offers powerful tools to accelerate the discovery and optimization of chemical processes. Applying advanced modeling techniques to this compound can provide deep mechanistic insights and guide experimental design, saving significant time and resources.
Density Functional Theory (DFT) calculations can be employed to investigate the fundamental properties of the molecule. This includes determining its ground-state conformation, understanding the stability of different isomers, and predicting spectroscopic data such as NMR chemical shifts, which can be compared with experimental results for structural validation. nih.govekb.eg For instance, DFT studies have been used to elucidate the mechanism and stereoselectivity in the synthesis of oxazolidinones, revealing the energetic profiles of competing reaction pathways and transition states. acs.org Similar studies on this compound could predict its reactivity in potential catalytic cycles.
Furthermore, computational modeling is indispensable for catalyst and reaction design . If this compound is explored as a chiral ligand, DFT can model its coordination to a metal center and the subsequent interactions with substrates in a catalytic transition state. This allows for the rational design of more effective catalysts by modifying the oxazolidine's substituents to enhance stereocontrol. By calculating the activation energies for desired versus undesired reaction pathways, computational models can predict the outcome of a reaction, guiding the choice of solvents, temperatures, and additives to maximize yield and selectivity. acs.org
Integration with Flow Chemistry and Automated Synthesis Techniques
The transition from traditional batch processing to continuous flow chemistry is revolutionizing chemical synthesis, offering enhanced safety, efficiency, and scalability. organic-chemistry.org Integrating the synthesis and application of this compound with these modern techniques represents a significant future direction.
Continuous flow synthesis of the oxazolidine ring can offer superior control over reaction parameters such as temperature, pressure, and reaction time. rsc.org This precise control often leads to higher yields, improved purity, and reduced waste compared to batch methods. For example, the rapid synthesis of oxazolines from β-hydroxy amides has been demonstrated in flow, a process that could be adapted for oxazolidines. rsc.org A flow setup would enable the safe handling of reactive intermediates and allow for straightforward scaling from laboratory research to industrial production.
Moreover, automated synthesis platforms can be combined with flow reactors to accelerate the discovery and optimization process. Automated systems can systematically vary reaction conditions (e.g., catalyst loading, temperature, residence time) to rapidly identify the optimal parameters for synthesizing this compound or for using it in a subsequent reaction. Recent work in automated flow peptide synthesis has highlighted the behavior of oxazolidine-containing pseudoproline derivatives, demonstrating the feasibility and power of studying these heterocycles in automated systems. mdpi.com This approach could be used to build a library of related oxazolidine compounds for high-throughput screening in catalytic or biological applications.
| Technology | Application to this compound | Key Advantages |
| Continuous Flow Synthesis | Direct synthesis of the oxazolidine ring from precursors in a continuous reactor. | Enhanced safety, precise control over reaction parameters, improved scalability, higher yields. |
| Automated Reaction Optimization | Use of automated platforms to screen catalysts, solvents, and conditions for synthesis or application. | Rapid identification of optimal conditions, reduced manual labor, generation of large datasets for analysis. |
| Integrated Synthesis and Application | A multi-step flow system where the oxazolidine is synthesized and then immediately used as a catalyst or reactant in a subsequent step. | Elimination of intermediate purification steps, increased overall process efficiency, telescoping of reactions. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Ethyl-2-(propan-2-yl)-1,3-oxazolidine, and how can reaction yields be optimized?
- Methodology : Synthesis typically involves cyclization reactions between amines and carbonyl compounds under controlled conditions. Optimization can be achieved via factorial experimental design (e.g., varying temperature, solvent polarity, and catalyst loading). Statistical methods like Design of Experiments (DoE) minimize trial runs while identifying critical parameters . Computational tools (e.g., quantum chemical calculations) can predict optimal pathways and reduce experimental time .
- Analytical Validation : Confirm structural integrity using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), ensuring purity >95% for reproducible results .
Q. How should researchers handle stability and storage challenges for this compound?
- Stability : The compound is stable under recommended storage conditions (dry, inert atmosphere, 2–8°C). Avoid exposure to moisture, strong acids/bases, or oxidizing agents to prevent decomposition .
- Handling Precautions : Use chemically resistant gloves (e.g., nitrile) and OV/AG/P99 respirators in high-exposure scenarios. Ensure fume hoods for ventilation to mitigate inhalation risks .
Q. What analytical techniques are critical for characterizing this compound?
- Primary Methods :
- NMR : Assign peaks for ethyl and isopropyl substituents using - and -NMR, cross-referencing with simulated spectra from computational models .
- MS : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- Supplementary Techniques : Infrared (IR) spectroscopy identifies functional groups (e.g., oxazolidine ring vibrations) .
Advanced Research Questions
Q. How can computational chemistry enhance the design of derivatives or analogs of this oxazolidine?
- Approach : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity. Molecular docking studies assess potential biological interactions (e.g., enzyme inhibition) .
- Case Study : Rhodanine derivatives (structurally similar heterocycles) were optimized via computational path searches, leading to bioactive compounds with antiviral properties .
Q. What strategies resolve contradictions in experimental data (e.g., divergent biological activity across studies)?
- Framework : Apply triangulation by cross-validating results with multiple methods (e.g., in vitro assays, computational simulations). Critical analysis of reaction conditions (e.g., solvent effects, impurities) is essential .
- Example : Inconsistent enzyme inhibition data may arise from assay variability (e.g., pH, temperature). Standardize protocols and validate with kinetic studies (e.g., Michaelis-Menten plots) .
Q. How can researchers optimize the compound’s application in non-biological contexts (e.g., materials science)?
- Material Design : Explore its use as a ligand in coordination polymers or catalysts. Thermogravimetric analysis (TGA) assesses thermal stability, while X-ray crystallography determines solid-state packing .
- Industrial Relevance : Classified under RDF2050107 (powder/particle technology), it may serve as a precursor for functionalized nanomaterials .
Q. What experimental designs are most effective for studying reaction mechanisms involving this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
